molecular formula C15H18N4O3S B2941429 2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 896342-39-5

2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2941429
CAS RN: 896342-39-5
M. Wt: 334.39
InChI Key: ZTPQUKWYRASSSD-UHFFFAOYSA-N
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Description

The compound “2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide” is a complex organic molecule . It is related to the class of compounds known as polyazaheterocycles .


Synthesis Analysis

The synthesis of this compound could involve a cyclocondensation reaction between ethyl acetate 2-oxo-2-(4-oxo-4H-pyrido[1.2-a]pyrimidin-3-yl) polyazaheterocycle and ethylenediamine . The synthesized compounds were characterized by 1H-NMR, FTIR, and elemental analysis .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. One study investigated the flow of electron density along the cyclocondensation reaction between ethyl acetate 2-oxo-2-(4-oxo-4H-pyrido[1.2-a]pyrimidin-3-yl) polyazaheterocycle and ethylenediamine .

Scientific Research Applications

Synthesis and Insecticidal Assessment

A study by Fadda et al. (2017) explored the synthesis of various heterocycles, including pyrrole, pyridine, and triazine derivatives, from a precursor similar in complexity to the compound . These synthesized compounds were evaluated for their insecticidal properties against the cotton leafworm, Spodoptera littoralis, demonstrating the potential agricultural applications of such molecules (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Antimicrobial Activity

Bondock et al. (2008) reported on the synthesis of new heterocycles incorporating the antipyrine moiety, yielding compounds with promising antimicrobial activity. This underscores the potential of heterocyclic compounds in the development of new antimicrobial agents, which could include the chemical compound of interest (Bondock, Rabie, Etman, & Fadda, 2008).

One-Pot Synthesis Techniques

Cho et al. (2003) described a one-pot synthesis method for pyrido[2,3-b][1,4]oxazin-2-ones, illustrating the efficiency of synthesizing complex heterocycles in a single reaction step. Such methodologies could be applicable to the synthesis of the compound , enhancing the efficiency of producing similar heterocyclic compounds for research and development purposes (Cho et al., 2003).

Exploration of Heterocyclic Chemistry

Khrapova et al. (2020) discussed the aminometylation of dihydropyridine derivatives to produce new pyrido[1,2-a][1,3,5]triazines, highlighting the versatility of heterocyclic chemistry in creating compounds with potential biological and pharmaceutical applications (Khrapova, Ryzhkova, Dotsenko, & Aksenov, 2020).

properties

IUPAC Name

2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-10-4-2-6-19-13(10)17-14(18-15(19)21)23-9-12(20)16-8-11-5-3-7-22-11/h2,4,6,11H,3,5,7-9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPQUKWYRASSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

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